molecular formula C9H7NO B100852 1H-Indole-2-carbaldehyde CAS No. 19005-93-7

1H-Indole-2-carbaldehyde

Cat. No. B100852
CAS RN: 19005-93-7
M. Wt: 145.16 g/mol
InChI Key: SBNOTUDDIXOFSN-UHFFFAOYSA-N
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Patent
US07144912B2

Procedure details

Indole (74) (1.00 g, 8.54 mmol) was dissolved in 50 mL of dry THF. The resulting solution was cooled at −78° C. A solution of 2.5 M of n-butyllithium (3.80 mL, 9.39 mmol) was slowly added to the THF solution and was stirred for 30 min. Carbon dioxide was passed through the reaction mixture over 10 min. The resulting solution was allowed to warm to room temperature. The excess of carbon dioxide was removed under reduced pressure while the solution was concentrated to 25 mL. 50 mL of dry THF was added to the concentrated solution, which was cooled again to −78° C. A solution of 1.7 M of tert-butyllithium (5.00 mL, 8.54 mmol) was slowly added to the THF solution, which was stirred at −78° C. for 1 hour. Anhydrous N,N-dimethylformamide (0.83 mL, 8.5 mmol) was added to the solution. The resulting mixture was warmed to room temperature over a period of 1.5 hours. Water (10 mL) was added and the mixture was stirred for 15 min. Diethyl ether was added. The organic layer was washed with brine (3×). The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo. The solid was purified over silica gel using 80/20 hexanes/ethyl acetate as eluent to give Compound 75, (0.7129 g, 58%). 1H NMR (500 MHz, CDCl3): d (ppm), 9.88 (s, 1H); 7.77 (d, 1H, J=8.1 Hz); 7.48 (d, 1H, J=8.3 Hz); 7.41 (t, 1H, J=7.0 Hz); 7.3 (s, 1H); 7.20 (t, 1H, J=7.4 Hz). 13C NMR (500 MHz, CDCl3): δ (ppm), 182.89; 138.80; 136.87; 128.25; 124.37; 122.20; 115.60; 113.28.
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.83 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
58%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.C([Li])CCC.[C:15](=O)=[O:16].C([Li])(C)(C)C.CN(C)C=O>C1COCC1.C(OCC)C.O>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[C:2]1[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Five
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0.83 mL
Type
reactant
Smiles
CN(C=O)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
The excess of carbon dioxide was removed under reduced pressure while the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated to 25 mL
ADDITION
Type
ADDITION
Details
50 mL of dry THF was added to the concentrated solution, which
TEMPERATURE
Type
TEMPERATURE
Details
was cooled again to −78° C
STIRRING
Type
STIRRING
Details
was stirred at −78° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was warmed to room temperature over a period of 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 min
Duration
15 min
WASH
Type
WASH
Details
The organic layer was washed with brine (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The solid was purified over silica gel using 80/20 hexanes/ethyl acetate as eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1C(=CC2=CC=CC=C12)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7129 g
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.